
(3-グリシドキシプロピル)ペンタメチルジシロキサン
概要
説明
(3-Glycidoxypropyl)pentamethyldisiloxane, also known as 3GP, is an organosilicon compound used in a variety of scientific research applications, including chemical synthesis, biochemistry, and physiology. It is a colorless liquid with a low boiling point and a low vapor pressure. 3GP is a versatile compound that has properties that make it useful in a variety of lab experiments, such as its low toxicity and ability to form stable emulsions.
科学的研究の応用
Development of Wearable Sensors for Health Monitoring
(3-グリシドキシプロピル)ペンタメチルジシロキサンは、健康モニタリングのためのウェアラブルセンサーの開発において重要な役割を果たしています。 これは、ウェアラブルセンサーのセンシングコンポーネントを開発するためのゾルゲル法における有機官能性トリアルコキシシラン前駆体として使用されます . 得られたセンシングフィルムは、それぞれpH4.4〜6.0(メチルレッド)、pH6.0〜7.0(ニトラジンイエロー)、およびpH4.5〜8.3(リトマス)のダイナミックレンジで、優れた再現性、可逆性、および短い応答時間を示します .
Functional Textile Coatings
(3-グリシドキシプロピル)ペンタメチルジシロキサンを使用して、ゾルゲル法により、埋め込まれた染料を含む機能性繊維コーティングを合成することができます . これらのコーティングは、特定の外部刺激に応答できるスマートテキスタイル、ウェアラブルセンサーの開発に潜在的な用途があります .
Hybrid Organic-Inorganic Materials
(3-グリシドキシプロピル)ペンタメチルジシロキサンは、酸性条件下で(3-グリシドキシプロピル)トリメトキシシラン(GPTMS)とテトラエチルオルトシリケート(TEOS)の共加水分解に使用して、ハイブリッド有機無機材料を得ることができます . これらの材料は、そのユニークな特性により、さまざまな分野で潜在的な用途があります。
作用機序
Target of Action
The primary target of (3-Glycidoxypropyl)pentamethyldisiloxane (GPTMS) is the development of wearable sensors . It is used as an organofunctional trialkoxysilane precursor in the sol-gel method to develop the sensing component of a wearable sensor . The compound’s unique chemical structure allows it to exhibit exceptional reactivity and compatibility with different materials .
Mode of Action
GPTMS combines the cross-linker properties of both organic molecule binders (through the reactive epoxy functionality) and textile coatings (through the methoxy groups) . The methoxy groups bind well with glass substrates, creating a 3D matrix . The epoxy group is reactive with amides, alcohols, thiols, and acids . The epoxy ring-opening mechanism is catalyzed by titanium (IV) chloride .
Biochemical Pathways
The primary biochemical pathway involved in the action of GPTMS is the sol-gel process . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. The halochromic dyestuffs are completely entrapped in the sol-gel coatings, both through chemical and physical interactions with the textile fabric .
Result of Action
The result of GPTMS action is the development of functional textile coatings containing embedded dyestuff . These sensor films show excellent reproducibility, reversibility, and short response times, with dynamic ranges from pH 4.4–6.0 (Methyl Red), pH 6.0–7.0 (Nitrazine Yellow), and pH 4.5–8.3 (Litmus), respectively .
Action Environment
The action of GPTMS is influenced by environmental factors. For instance, the sol-gel process is sensitive to temperature and pH . Moreover, the compound’s reactivity suggests that it may interact significantly with its environment . Therefore, the action, efficacy, and stability of GPTMS can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
dimethyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si2/c1-15(2,3)14-16(4,5)8-6-7-12-9-11-10-13-11/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWALDPIZVWXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434997 | |
| Record name | AGN-PC-0MY3L7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18044-44-5 | |
| Record name | AGN-PC-0MY3L7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction pathway of (3-Glycidoxypropyl)pentamethyldisiloxane with amines described in the research?
A1: The research article investigates the synthesis of oligomeric organosilicon aminoalcohols. The researchers achieved this by reacting either (3-Glycidoxypropyl)pentamethyldisiloxane or 1,3-bis(glycidoxypropyl)tetramethyldisiloxane with various amines. The reaction was carried out in ethanol, and the yields ranged from 91% to 98%. [] The study also explored the kinetics of this reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



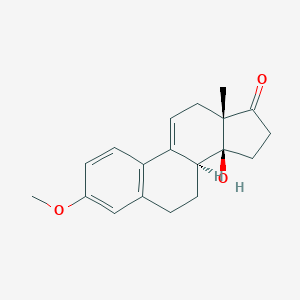
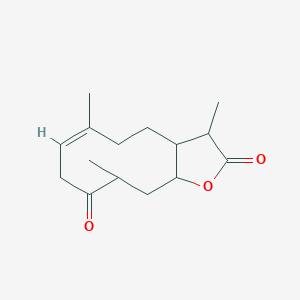
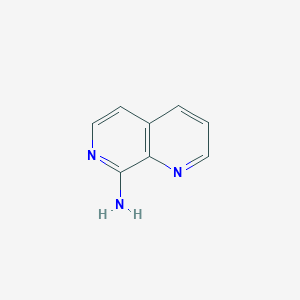
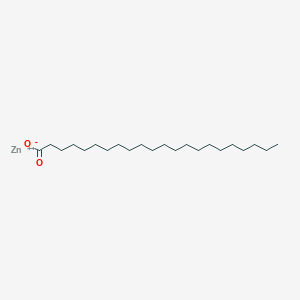
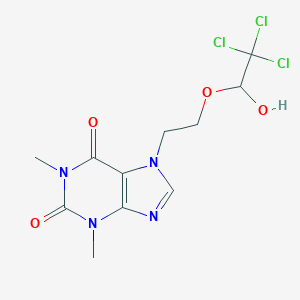
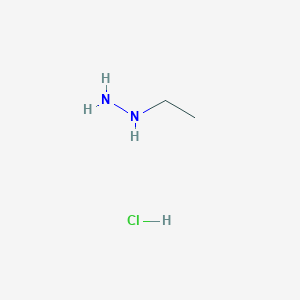

![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
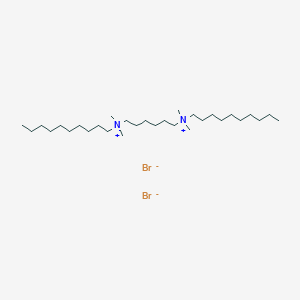
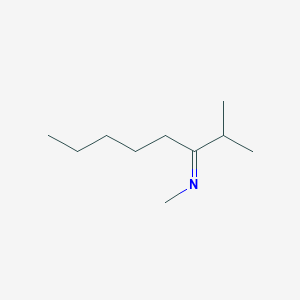

![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)
